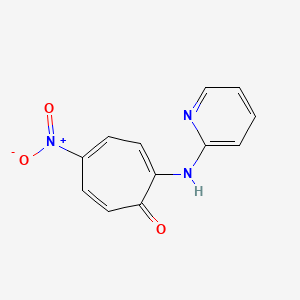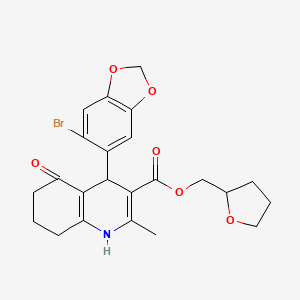![molecular formula C20H36N4O2S B4897719 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, also known as BCT-100, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as neuroscience and cancer research. BCT-100 belongs to the class of imidazoline receptor ligands, which have been shown to modulate various physiological and biochemical processes in the body.
Mécanisme D'action
The mechanism of action of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine involves its interaction with imidazoline receptors, which are G protein-coupled receptors that are widely distributed in the body. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to bind to the I1 and I2 subtypes of imidazoline receptors, which are involved in the regulation of various physiological processes, such as blood pressure, glucose metabolism, and neurotransmitter release. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to modulate the activity of other receptors, such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to have various biochemical and physiological effects, depending on the type of receptor it interacts with. For example, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to reduce blood pressure by activating the I1 subtype of imidazoline receptors, which leads to vasodilation and a decrease in peripheral resistance. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to modulate glucose metabolism by activating the I2 subtype of imidazoline receptors, which leads to an increase in insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has several advantages for lab experiments, such as its high purity and stability, which make it a suitable candidate for further research. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have low toxicity, making it a safe compound to work with. However, there are some limitations to using 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine in lab experiments, such as its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, such as its potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Further research is needed to elucidate the precise mechanism of action of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine and its interaction with other receptors and signaling pathways. There is also a need for more studies on the pharmacokinetics and pharmacodynamics of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, as well as its potential side effects and toxicity. Overall, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has shown promising potential as a novel compound with various applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine involves several steps, including the reaction of 1-butyl-2-bromoethylsulfone with 1H-imidazole-5-carbaldehyde, followed by the reaction with cyclohexylpiperazine. The final product is obtained after purification using column chromatography. The synthesis of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been optimized to achieve high yield and purity, making it suitable for further research.
Applications De Recherche Scientifique
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has shown potential applications in various scientific research fields, such as neuroscience, cancer research, and cardiovascular disease research. In neuroscience, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to modulate the activity of imidazoline receptors, which are involved in the regulation of various physiological processes, such as blood pressure, glucose metabolism, and neurotransmitter release. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy in cancer treatment.
In cardiovascular disease research, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of atherosclerosis and other cardiovascular diseases.
Propriétés
IUPAC Name |
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-cyclohexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O2S/c1-3-5-11-24-19(16-21-20(24)27(25,26)4-2)17-22-12-14-23(15-13-22)18-9-7-6-8-10-18/h16,18H,3-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKBCXLXAGBXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4897646.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)

![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)


![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)